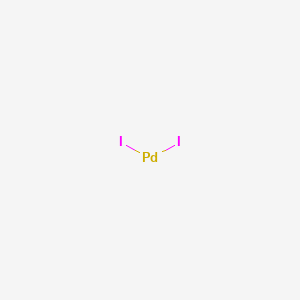

Palladium(II) iodide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Palladium(II) iodide is an inorganic compound composed of palladium and iodine. It is represented by the chemical formula I₂Pd and has a molar mass of 360.229 g/mol. This compound appears as black crystals and is insoluble in water . This compound is commercially available, though it is less common than palladium(II) chloride, which is the usual entry point to palladium chemistry .

作用机制

Target of Action

Palladium(II) iodide is an inorganic compound of palladium and iodine .

Mode of Action

This compound reacts with iodide, giving PdI4^2− anion . This reaction can be represented as follows: PdI2 + 2I− → PdI4^2− . This interaction with its targets leads to changes in the chemical environment, facilitating various reactions.

Biochemical Pathways

Palladium complexes have been studied for their potential anticancer activity . These studies often involve metabolic effects related to the mechanisms of induced cell death and antioxidant defense .

Pharmacokinetics

It’s important to note that this compound is insoluble in water , which could impact its bioavailability and distribution in biological systems.

Result of Action

Palladium complexes have been associated with effects such as the induction of cell death and changes in antioxidant defense in the context of potential anticancer activity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility can affect its availability for reactions. It is insoluble in water , which means its action may be limited in aqueous environments. Furthermore, its stability could be influenced by factors such as temperature and the presence of other chemical species.

生化分析

Biochemical Properties

It has been used in the synthesis of new complexes with thioamides . These complexes have shown good activities against both gram positive and gram negative bacteria .

Molecular Mechanism

It is known to react with iodide, forming the PdI2−4 anion , but the implications of this reaction at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not clear.

准备方法

Synthetic Routes and Reaction Conditions: Palladium(II) iodide can be synthesized through several methods:

Dilute Solution Method: Treating a dilute solution of palladium in nitric acid with sodium iodide at 80°C.

High-Temperature Method: The high-temperature polymorph α-palladium(II) iodide can be produced by reacting palladium and iodine at temperatures above 600°C.

γ-Modification Method: This polymorph is produced as an almost amorphous powder by adding iodide salts to an aqueous solution of tetrachloropalladate(II) (H₂PdCl₄).

Industrial Production Methods: Industrial production methods for this compound typically involve the high-temperature method due to its efficiency in producing the desired polymorphs.

化学反应分析

Palladium(II) iodide undergoes various chemical reactions, including:

- It reacts with iodide ions to form the PdI₄²⁻ anion:

Substitution Reactions: PdI2+2I−→PdI42−

属性

IUPAC Name |

palladium(2+);diiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Pd/h2*1H;/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNUTDROYPGBMR-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Pd+2].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Pd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-38-7 |

Source

|

| Record name | Palladium diiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium iodide (PdI2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。